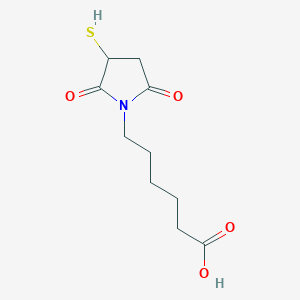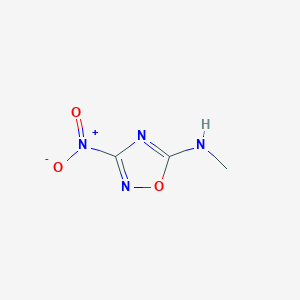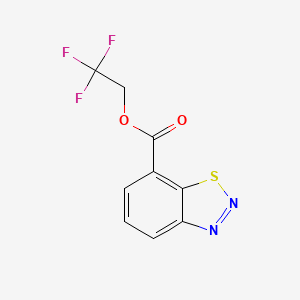
2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate is a chemical compound with the molecular formula C9H5F3N2O2S and a molecular weight of 262.208 g/mol . This compound is known for its unique structure, which includes a trifluoroethyl group attached to a benzothiadiazole ring. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate typically involves the reaction of 1,2,3-benzothiadiazole-7-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent . The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The benzothiadiazole ring can participate in various biochemical interactions, influencing enzyme activity and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate can be compared with other similar compounds, such as:
1,2,3-Benzothiadiazole: This parent compound lacks the trifluoroethyl group and has different chemical properties and applications.
2,2,2-Trifluoroethanol: While this compound shares the trifluoroethyl group, it does not have the benzothiadiazole ring, resulting in different reactivity and uses.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
864237-81-0 |
|---|---|
Formule moléculaire |
C9H5F3N2O2S |
Poids moléculaire |
262.21 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate |
InChI |
InChI=1S/C9H5F3N2O2S/c10-9(11,12)4-16-8(15)5-2-1-3-6-7(5)17-14-13-6/h1-3H,4H2 |
Clé InChI |
QIMRGIBYPSZWFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=NS2)C(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12537193.png)
![5-[(Trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B12537205.png)
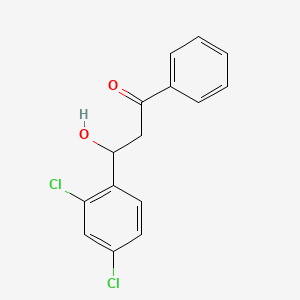
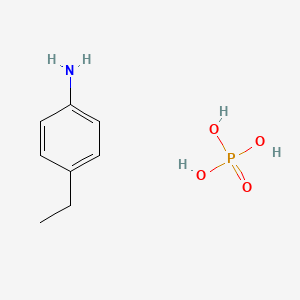
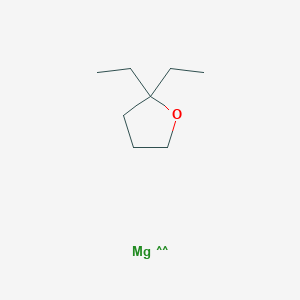
![2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B12537236.png)
![1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B12537240.png)
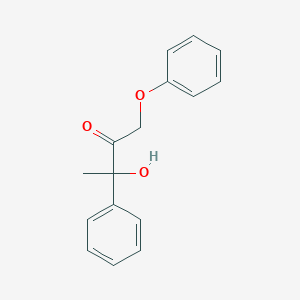
![2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene](/img/structure/B12537253.png)
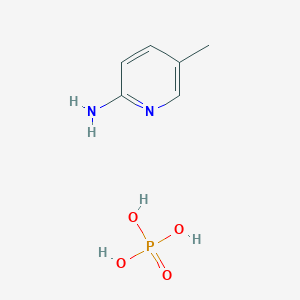
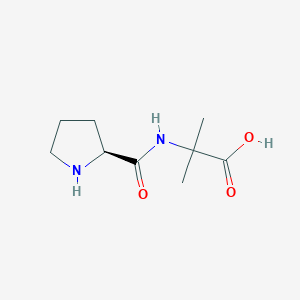
![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)
